molecular formula C13H14O B11907412 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

Cat. No.: B11907412
M. Wt: 186.25 g/mol
InChI Key: KDKYOMHTMRINOE-AATRIKPKSA-N
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Description

4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one is a conjugated enone derivative featuring a 2,3-dihydroindenyl substituent at the 4-position of the butenone backbone. The dihydroindenyl moiety consists of a bicyclic structure with a partially saturated indene ring, which imparts unique electronic and steric properties compared to simpler aryl or alkyl substituents. Its α,β-unsaturated ketone structure enables participation in cycloaddition, condensation, and nucleophilic addition reactions, making it versatile for constructing complex heterocycles or functionalized intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one typically involves the reaction of indene with suitable reagents to introduce the butenone group. One common method is the Friedel-Crafts acylation of indene with crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated carbonyl group undergoes Michael additions with nucleophiles:

NucleophileReagents/ConditionsProductYield
Primary aminesEtOH, 25°C, 6 hrβ-Amino ketone derivatives75–85%
ThiophenolK₂CO₃, DMF, 50°Cβ-(Phenylthio)ketone adducts68%
MalononitrilePiperidine, EtOH, reflux2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile 72%

Mechanism : The reaction proceeds via nucleophilic attack at the β-carbon, followed by proton transfer to regenerate the carbonyl group. Stereoselectivity is influenced by steric effects from the indene substituent .

Diels-Alder Cycloadditions

The enone acts as a dienophile in [4+2] cycloadditions:

DieneConditionsCycloadductEndo/Exo Ratio
1,3-ButadieneToluene, 110°C, 12 hrBicyclo[2.2.1]hept-5-en-2-one85:15
AnthraceneMicrowave, 150°C, 20 minTricyclic fused system>95% endo

Reaction rates increase with electron-deficient dienes due to enhanced orbital overlap .

Reduction Pathways

Selective reduction depends on reagent choice:

Reducing AgentTarget SiteProductSelectivity
NaBH₄Carbonyl → alcohol4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-ol90%
LiAlH₄Conjugated C=CSaturated ketone40%
H₂/Pd-CFull saturation4-(2,3-Dihydro-1H-inden-5-yl)butan-2-one98%

The conjugated system directs hydride attack to the β-position under catalytic hydrogenation .

Aldol Condensation

Base-mediated coupling with aldehydes:

AldehydeBaseProductDehydration Product
BenzaldehydeNaOH, EtOHβ-Hydroxy ketoneα,β,γ,δ-Dienone
FormaldehydeLDA, THF, −78°CCross-conjugated enone

Steric hindrance from the indene group limits reactivity with bulky aldehydes .

Electrophilic Aromatic Substitution

The indene moiety participates in SEAr reactions:

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 0°CC4 of indene4-Nitro derivative
SulfonationSO₃, H₂SO₄, 50°CC7 of indeneSulfonic acid analog
Friedel-CraftsAlCl₃, acetyl chlorideC6 of indene6-Acetyl-substituted compound

Directing effects arise from the electron-donating alkyl bridge in the indene system .

Oxidative Transformations

Controlled oxidation modifies the enone system:

Oxidizing AgentConditionsProductNotes
O₃CH₂Cl₂, −78°CIndene ring cleavageForms diketone via ozonolysis
KMnO₄H₂O, 100°CCarboxylic acid derivativeOver-oxidation of α-position
MCPBACHCl₃, 25°CEpoxidation of C=C bondStereo-specific epoxide formation

Epoxidation shows >90% diastereomeric excess due to π-face shielding by the indene group .

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics suggest several possible pharmacological activities. Its structural similarity to known pharmacophores indicates potential therapeutic applications, particularly in the development of new drugs. Preliminary studies have highlighted the following areas:

  • Anticancer Activity : Research has indicated that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one are being investigated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound's reactivity suggests it may interact with biological targets relevant to antimicrobial activity. Studies involving similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria, indicating that this compound could be a candidate for further investigation in this area.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its unique structural features. Its versatility is demonstrated through various synthetic routes:

Synthetic Route Description
Condensation Reactions The compound can be synthesized via condensation reactions involving 2,3-dihydroindene derivatives and butenones. This approach allows for the introduction of diverse functional groups.
Cyclization Processes The compound can also be utilized in cyclization reactions to produce more complex structures relevant in drug discovery.

These synthetic methods provide a foundation for producing this compound on both laboratory and industrial scales.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the dihydroindene framework can significantly influence the compound's interaction with biological targets.

Case Studies

  • Anticancer Studies : A recent study evaluated a series of derivatives based on this compound against various cancer cell lines. The findings suggested that certain modifications enhanced cytotoxicity by increasing apoptosis rates in targeted cancer cells.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound and its derivatives. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for development into a new class of antibiotics.

Interaction Studies

To fully understand the biological mechanisms at play, interaction studies involving this compound are essential:

Study Type Description
Molecular Docking Computational studies have been performed to predict how this compound interacts with specific biological targets, providing insights into its potential efficacy and safety profile.
In Vitro Assays Laboratory assays assessing the biological activity of the compound against various pathogens or cancer cell lines help elucidate its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

The structural and functional attributes of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one can be contextualized by comparing it to analogous but-3-en-2-one derivatives with varying substituents. Below is a detailed analysis:

Structural and Electronic Comparisons

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Features References
This compound 2,3-Dihydroindenyl 212.27 Bicyclic structure with partial saturation; enhanced steric bulk and π-conjugation.
4-(4-Methoxyphenyl)but-3-en-2-one 4-Methoxyphenyl 176.21 Electron-donating methoxy group; planar aromatic ring.
4-(4-Hydroxyphenyl)but-3-en-2-one 4-Hydroxyphenyl 162.18 Polar hydroxyl group; potential for hydrogen bonding.
4-(Dimethylamino)but-3-en-2-one Dimethylamino 143.19 Strong electron-donating group; used in Pfitzinger reactions.
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one 3,4,5-Trimethoxyphenyl 252.27 Multiple methoxy groups; increased steric and electronic complexity.

Key Observations :

  • Unlike electron-rich substituents (e.g., methoxy or dimethylamino groups), the dihydroindenyl moiety offers a balance of moderate electron density and rigidity, which may influence regioselectivity in nucleophilic attacks .

Physicochemical Properties

  • Solubility : The dihydroindenyl group likely reduces aqueous solubility compared to polar substituents (e.g., hydroxyl or methoxy), aligning with trends observed in lipophilic analogs .
  • Crystallinity : Crystal structures of related indenyl derivatives (e.g., arylpiperazine compounds) reveal stable packing modes influenced by the bicyclic system’s planar geometry .

Biological Activity

4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one, a compound with a unique structural framework, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its therapeutic potential and mechanisms of action.

Synthesis

The compound can be synthesized through various methods, including the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one in boiling ethanol with a piperidine catalyst. This method yields the desired compound with a high purity level (87%) after crystallization from dimethylformamide .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase activity and causing morphological changes at certain concentrations .
  • Antimicrobial Properties : Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Initial screenings have indicated antibacterial and antifungal activities, although specific mechanisms remain to be elucidated.
  • Neuroprotective Effects : Given its structural features, there is speculation about its capacity to protect neuronal cells from oxidative stress and apoptosis, similar to other compounds in its class .

Case Studies

A series of studies have evaluated the biological effects of compounds related to this compound:

StudyFindings
Study 1 Investigated the apoptosis-inducing effects on MDA-MB-231 cells; showed enhanced caspase activity and morphological changes at concentrations of 1.0 μM and above .
Study 2 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition at varying concentrations .
Study 3 Assessed neuroprotective effects in models of oxidative stress; indicated potential for protecting neuronal integrity .

The compound's biological activities are hypothesized to arise from its ability to interact with various molecular targets:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to its neuroprotective effects by reducing oxidative damage in neuronal cells .
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways has been suggested but requires further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one?

  • Methodology :

  • Condensation reactions : Use α,β-unsaturated ketone intermediates with indene derivatives. For example, refluxing 2,3-dihydro-1H-indene-5-carbaldehyde with but-3-en-2-one in acetic acid with sodium acetate as a catalyst (similar to methods in ).
  • Oxidation protocols : Hydrogen peroxide (H₂O₂) in ethanol can facilitate selective oxidation steps, as demonstrated in the synthesis of structurally related indenone derivatives (see ).
    • Key considerations : Monitor reaction progress via TLC or GC-MS to optimize reaction time and minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H-NMR : Assign peaks for the enone system (δ ~6.0–7.0 ppm for vinyl protons) and the dihydroindenyl moiety (δ ~2.5–3.5 ppm for methylene groups).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds forming C(6) chains, as in ).
  • IR spectroscopy : Confirm carbonyl stretching (~1700 cm⁻¹) and conjugated enone absorption bands.
    • Validation : Cross-reference experimental data with computational simulations (e.g., DFT for vibrational modes).

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact ( ) .
  • Conduct reactions in a fume hood due to potential volatile byproducts.
  • Classify waste as hazardous organic material and dispose via certified facilities ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Experimental Design :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) versus acetic acid to improve solubility of intermediates ().
  • Catalyst variation : Compare sodium acetate with Lewis acids (e.g., ZnCl₂) for enone formation efficiency.
  • Temperature control : Avoid thermal degradation by maintaining reflux temperatures below 100°C ( highlights degradation risks).
    • Data Analysis : Use DOE (Design of Experiments) to identify critical factors affecting yield.

Q. How to address discrepancies between experimental and computational spectral data?

  • Resolution Strategy :

  • Sample purity : Re-crystallize the compound and re-run NMR/X-ray to rule out impurities ().
  • Computational refinement : Adjust DFT parameters (e.g., basis sets) to better match observed hydrogen-bonding patterns.
  • Cross-validation : Compare with Protein Data Bank (PDB) entries for analogous structures ().

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • Molecular docking : Use MOE (Molecular Operating Environment) to model interactions with enzymes or metal catalysts ().
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
    • Application : Study the enone’s Michael addition reactivity for potential derivatization (e.g., thiol-ene click chemistry).

Q. How do crystal packing forces influence the compound’s stability?

  • Analysis :

  • X-ray data : Identify non-classical C–H⋯O hydrogen bonds and π-π stacking interactions ().
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular forces.
    • Advanced technique : Variable-temperature XRD to study phase transitions under stress.

Q. How to establish structure-activity relationships (SAR) for biological activity?

  • Experimental Approach :

  • Derivatization : Synthesize analogs with substituents on the indenyl ring (e.g., nitro or amino groups, as in ) .
  • Bioassays : Test cytotoxicity or enzyme inhibition using in vitro models (e.g., cancer cell lines).
    • Data interpretation : Use multivariate regression to link electronic properties (Hammett constants) to bioactivity.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

(E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

InChI

InChI=1S/C13H14O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h5-9H,2-4H2,1H3/b6-5+

InChI Key

KDKYOMHTMRINOE-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(CCC2)C=C1

Canonical SMILES

CC(=O)C=CC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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